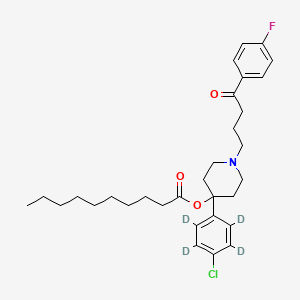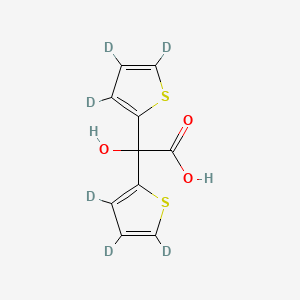
Tiotropium bromide EP impurity A-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tiotropium bromide EP impurity A-d6 is a deuterium-labeled version of Tiotropium bromide EP impurity A. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule allows for its use as a tracer in various analytical and pharmacokinetic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Tiotropium bromide EP impurity A-d6 typically involves the deuteration of Tiotropium bromide EP impurity A. This process can be achieved through the reaction of Tiotropium bromide EP impurity A with deuterium oxide (D2O) under specific conditions to replace the hydrogen atoms with deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in a controlled environment to ensure the complete and efficient incorporation of deuterium into the molecule .
Analyse Chemischer Reaktionen
Types of Reactions: Tiotropium bromide EP impurity A-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Tiotropium bromide EP impurity A-d6 has several scientific research applications:
Chemistry: Used as a tracer in analytical studies to track the movement and transformation of molecules.
Biology: Employed in metabolic studies to understand the metabolic pathways and rates of drug metabolism.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Wirkmechanismus
The mechanism of action of Tiotropium bromide EP impurity A-d6 is similar to that of Tiotropium bromide. It acts as a long-acting bronchodilator by inhibiting muscarinic receptors in the airways, leading to smooth muscle relaxation and bronchodilation. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking and analysis in research studies .
Vergleich Mit ähnlichen Verbindungen
- Tiotropium bromide EP impurity A
- Tiotropium bromide EP impurity B
- Tiotropium bromide EP impurity C
- Tiotropium bromide EP impurity D
Comparison: Tiotropium bromide EP impurity A-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for its use as a tracer in various studies. This labeling distinguishes it from other similar compounds that do not have deuterium incorporation .
Eigenschaften
Molekularformel |
C10H8O3S2 |
|---|---|
Molekulargewicht |
246.3 g/mol |
IUPAC-Name |
2-hydroxy-2,2-bis(3,4,5-trideuteriothiophen-2-yl)acetic acid |
InChI |
InChI=1S/C10H8O3S2/c11-9(12)10(13,7-3-1-5-14-7)8-4-2-6-15-8/h1-6,13H,(H,11,12)/i1D,2D,3D,4D,5D,6D |
InChI-Schlüssel |
FVEJUHUCFCAYRP-MZWXYZOWSA-N |
Isomerische SMILES |
[2H]C1=C(SC(=C1[2H])C(C2=C(C(=C(S2)[2H])[2H])[2H])(C(=O)O)O)[2H] |
Kanonische SMILES |
C1=CSC(=C1)C(C2=CC=CS2)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


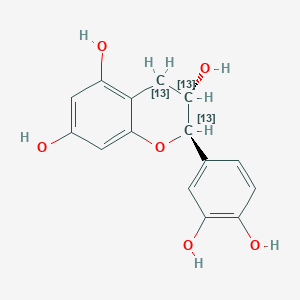

![4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione-d5](/img/structure/B12414904.png)
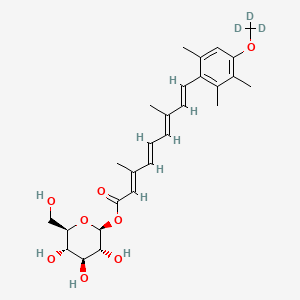
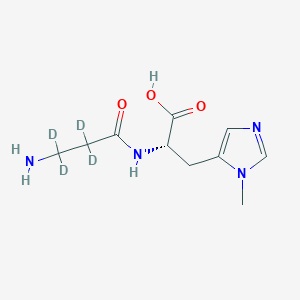
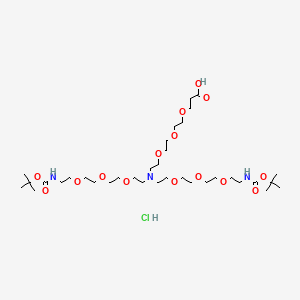


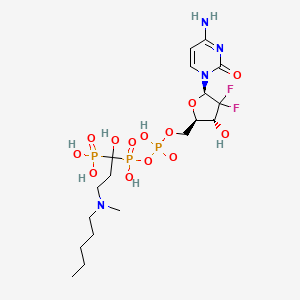

![(6E)-4-[1-[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohexen-1-yl]-2,3,4,5,6-pentahydroxyhexyl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B12414967.png)

